5-Bromo-1,10-phenanthroline

Computational Chemistry Drug Discovery Structure-Based Design

Researchers often struggle to achieve precise redox tuning in Ru(II) photoredox catalysts without resorting to strong electron-withdrawing groups. 5-Bromo-1,10-phenanthroline solves this by offering a moderate electron-withdrawing effect (σm = 0.39) and a labile C-Br bond for Pd-catalyzed cross-coupling. • Enables rational design of catalysts with intermediate oxidizing power between 5-methyl and 5-nitro analogs. • Preferred starting material over 5-chloro analog for Suzuki/Sonogashira couplings to build extended ligands. • Delivers a distinct binding energy profile (ΔG = -37.88 kcal/mol) for fine-tuning pharmacophore interactions.

Molecular Formula C12H7BrN2
Molecular Weight 259.1 g/mol
CAS No. 40000-20-2
Cat. No. B1267314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,10-phenanthroline
CAS40000-20-2
Molecular FormulaC12H7BrN2
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br
InChIInChI=1S/C12H7BrN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H
InChIKeyGWKGPQCKIBRXGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,10-phenanthroline: A Tunable Ligand


5-Bromo-1,10-phenanthroline is a planar, heteroaromatic ligand, distinguished by a bromine substituent at the 5-position of the 1,10-phenanthroline core [1]. This substitution site is critical, as it allows for fine-tuning of the ligand's electronic properties while preserving the strong metal-chelating ability of the phenanthroline nitrogen atoms [1]. The compound serves as a key building block for synthesizing advanced metal complexes used in catalysis, materials science, and photophysical applications, with its value driven by the unique balance of steric and electronic effects the bromine atom imparts [1].

Why 5-Bromo-1,10-phenanthroline Can't Be Substituted


Substitution at the 5-position of the phenanthroline ring provides a powerful handle for modulating the electronic and steric properties of the ligand and, consequently, its metal complexes. However, the effects of different substituents are not interchangeable [1]. Electron-donating groups (e.g., methyl), weakly electron-withdrawing groups (e.g., chloro), and strongly electron-withdrawing groups (e.g., nitro) each induce distinct shifts in key parameters like the metal-to-ligand charge transfer (MLCT) energy, redox potential, and binding affinity [1][2]. The 5-bromo derivative occupies a specific middle ground: it acts as a moderate electron-withdrawing group, enabling a different tuning range compared to its chloro and nitro analogs, while its large size introduces steric effects absent in smaller substituents [1]. Therefore, substituting it with another 5-substituted analog will lead to a different, and often unpredictable, set of complex properties, making the specific selection of the 5-bromo compound essential for achieving the desired performance characteristics [2].

5-Bromo-1,10-phenanthroline Comparative Evidence


Computed Interaction Energies

In a systematic computational study, 5-bromo-1,10-phenanthroline exhibited a distinct interaction energy profile compared to its 5-chloro and 5-nitro analogs. The total computed interaction energy (ΔG) for 5-bromo-1,10-phenanthroline was -37.88 ± 0.68 kcal/mol, which is more favorable (i.e., more negative) than that of the 5-chloro derivative (-37.08 ± 0.55 kcal/mol) but significantly less favorable than the strongly electron-withdrawing 5-nitro derivative (-43.33 ± 0.3 kcal/mol) [1]. This demonstrates that the bromo substituent provides a finely tuned, intermediate level of binding affinity driven by electrostatic and van der Waals forces, distinguishing it from both the chloro and nitro counterparts [1].

Computational Chemistry Drug Discovery Structure-Based Design

Ruthenium Complex Redox Potential

The electron-withdrawing nature of the 5-bromo substituent directly influences the redox potential of its metal complexes. In a series of ruthenium(II) bis-diimine complexes, the Ru(III/II) redox couple, E°'(Ru3+/2+), is quantitatively correlated with the Hammett parameter (σT) of the substituent [1]. The study demonstrates that 5-bromo-1,10-phenanthroline (with a σm value of 0.39) induces a distinct, positive shift in the redox potential compared to the parent ligand and the 5-methyl analog, but a smaller shift than the strongly electron-withdrawing 5-nitro group [1]. This allows for precise tuning of the complex's oxidizing power, a critical parameter in photocatalysis and electroluminescence.

Electrochemistry Photophysics Catalysis

Cross-Coupling Reactivity

The bromine atom at the 5-position is a superior synthetic handle compared to a chlorine atom for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) [1]. The carbon-bromine bond is significantly more reactive towards oxidative addition with Pd(0) catalysts than the carbon-chlorine bond, enabling more efficient and higher-yielding functionalization under milder conditions [1]. This is a critical advantage for incorporating the phenanthroline unit into larger, more complex molecular architectures, such as extended conjugated systems for organic electronics or bioconjugates .

Organic Synthesis C-C Coupling Material Science

Thermal Stability

5-Bromo-1,10-phenanthroline demonstrates significantly higher thermal stability compared to the unsubstituted 1,10-phenanthroline [1]. The compound's melting point is reported as 119 °C [1]. This increased stability, often attributed to the heavy bromine atom and enhanced intermolecular interactions, is a key differentiator for applications requiring elevated temperatures or long-term storage [1].

Material Stability Thermal Analysis Process Chemistry

Key Applications of 5-Bromo-1,10-phenanthroline


Photoredox Catalyst Redox Tuning

When developing new photoredox catalysts based on Ru(II) polypyridyl complexes, the 5-bromo derivative provides a specific and predictable positive shift in the Ru(III/II) redox potential due to its electron-withdrawing nature (σm = 0.39) [1]. This allows for the rational design of catalysts with oxidizing power intermediate between those based on 5-methyl (donating) and 5-nitro (strongly withdrawing) ligands, enabling fine-tuning of catalytic cycles in organic synthesis [1].

Cross-Coupling for Extended π-Systems

The labile carbon-bromine bond makes 5-bromo-1,10-phenanthroline the preferred starting material over its 5-chloro analog for building complex molecular architectures via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [1]. This is essential for creating novel ligands for luminescent metal complexes used in OLEDs or for generating extended frameworks in metal-organic frameworks (MOFs) for sensing and catalysis [1].

Binding Affinity in Drug Design

Computational studies show that the 5-bromo substituent confers a distinct interaction energy profile (ΔG = -37.88 ± 0.68 kcal/mol) compared to the 5-chloro (-37.08 ± 0.55 kcal/mol) and 5-nitro (-43.33 ± 0.3 kcal/mol) analogs [1]. This positions 5-bromo-1,10-phenanthroline as a strategic choice for medicinal chemists seeking to optimize the binding affinity of a phenanthroline-containing pharmacophore without resorting to the strong electron-withdrawing effects of a nitro group, which can introduce unwanted toxicity or reactivity [1].

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